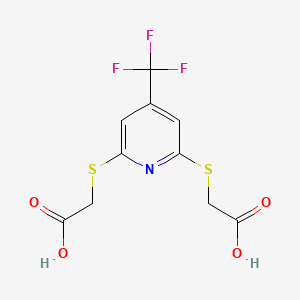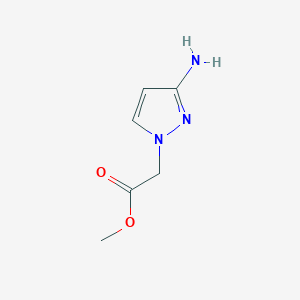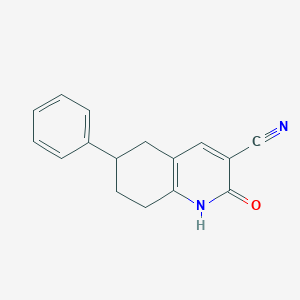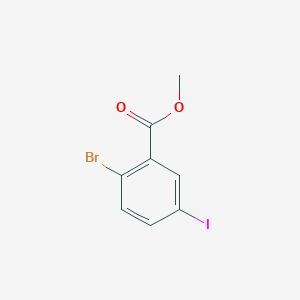
(6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
Descripción general
Descripción
“(6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is a chemical compound with the CAS Number: 1053659-76-9 . It has a molecular weight of 327.31 and is typically stored at room temperature . The compound is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is { [6- [ (carboxymethyl)sulfanyl]-4- (trifluoromethyl)-2-pyridinyl]sulfanyl}acetic acid . Its InChI Code is 1S/C10H8F3NO4S2/c11-10 (12,13)5-1-6 (19-3-8 (15)16)14-7 (2-5)20-4-9 (17)18/h1-2H,3-4H2, (H,15,16) (H,17,18) .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 327.31 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Packing
- The molecular structure of related compounds such as 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid shows specific dihedral angles and torsion angles, which are crucial for understanding the physical and chemical properties of these compounds. These structural aspects are essential for applications in crystal engineering and materials science (Wang & Feng, 2010).
Characterization of Molecular Complexes
- Studies have been conducted on molecular complexes involving similar compounds, providing insights into their potential applications in the synthesis of new materials or as intermediates in various chemical reactions (Singh & Baruah, 2011).
Polymorphism and Its Implications
- Research on the polymorphic forms of compounds like 2-(pyrimidin-2-ylsulfanyl)acetic acid reveals different molecular orientations, which can impact their reactivity and physical properties. This is significant for pharmaceuticals and material science (Silva et al., 2011).
Influence of Functional Groups
- The effect of different functional groups, such as carboxylic acid or dithiolane, on the properties of compounds has been explored. This research is vital for designing new compounds with desired properties for various applications (Berdiell et al., 2021).
Coordination Polymers and Their Applications
- Coordination polymers based on similar carboxymethylsulfanyl compounds have been synthesized, showcasing potential applications in catalysis, materials science, and molecular engineering (Lu, Wang, & Wang, 2010).
Catalytic Applications
- Compounds with carboxymethylsulfanyl groups have been used as catalysts in various chemical reactions, indicating their potential in organic synthesis and green chemistry (Moosavi‐Zare et al., 2016).
Synthesis of Novel Heterocyclic Systems
- Research into the synthesis of new heterocyclic systems using compounds with pyridylsulfanyl groups demonstrates their utility in creating diverse chemical structures with potential pharmaceutical or industrial applications (Rudyakova, Mirskova, & Levkovskaya, 2008).
Novel Inhibitors and Pharmaceutical Applications
- Studies have been conducted on the synthesis of inhibitors based on the structure of compounds with pyrimidinylthioacetic acid, which could be relevant for developing new pharmaceuticals (Werz et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(carboxymethylsulfanyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4S2/c11-10(12,13)5-1-6(19-3-8(15)16)14-7(2-5)20-4-9(17)18/h1-2H,3-4H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSRYMSESIVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCC(=O)O)SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)


![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)


